6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate
Description
This compound is a benzofuran derivative featuring a bromo substituent at position 6, an ethoxycarbonyl group at position 3, and a 2-methylbenzoate ester at position 4.
Properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-4-24-20(23)18-12(3)25-16-10-15(21)17(9-14(16)18)26-19(22)13-8-6-5-7-11(13)2/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIXAWRODIYNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of boronic esters as intermediates can also facilitate the synthesis process by protecting sensitive functional groups .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate ()
- Structural Differences: Position 5 substituent: A propanoate ester (ethoxycarbonyl-propanoate) replaces the 2-methylbenzoate group. Position 2: Retains a methyl group, similar to the target compound.
- Functional Implications: The propanoate ester introduces greater conformational flexibility compared to the rigid 2-methylbenzoate. This may enhance solubility in polar solvents but reduce thermal stability . The absence of an aromatic ring at position 5 could diminish π-π stacking interactions, affecting crystallinity or binding to aromatic biological targets.
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenylbenzofuran-3-carboxylate ()
- Structural Differences :
- Position 5 substituent: A 4-methylbenzyl ether replaces the benzoate ester.
- Position 2: A phenyl group substitutes the methyl group.
- The phenyl group at position 2 adds steric hindrance, which might reduce reactivity in electrophilic substitution reactions compared to the methyl group in the target compound .
Comparative Analysis of Physicochemical Properties
While direct experimental data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be drawn from structural features:
Implications of Lumping Strategies ()
The lumping strategy groups structurally similar benzofuran derivatives for simplified modeling. However, the distinct substituents in these compounds (e.g., benzoate vs. benzyl ether) result in divergent physicochemical behaviors, necessitating individualized analysis despite shared core features .
Biological Activity
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate is a complex organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromine atom, an ethoxycarbonyl group, and a benzoate moiety, which contribute to its chemical reactivity and biological properties. The molecular formula is with a molecular weight of 373.24 g/mol.
Synthesis
The synthesis of this compound can be achieved through various methodologies involving the bromination of benzo[b]furan derivatives followed by esterification reactions. The following synthetic route is commonly used:
- Bromination : The starting material undergoes bromination at the 6-position.
- Esterification : The resulting brominated compound is then reacted with ethoxycarbonyl chloride to form the ethoxycarbonyl derivative.
- Final Esterification : The final product is obtained by reacting with 2-methylbenzoic acid.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies suggest that the synthesized derivatives possess a broad spectrum of activity with minimal inhibitory concentrations (MIC) ranging from 250 to 7.81 µg/ml .
| Compound Name | MIC (µg/ml) | Activity Against |
|---|---|---|
| Benzoxazole Derivative A | 7.81 | Candida albicans |
| Benzoxazole Derivative B | 15.63 | Escherichia coli |
| Benzoxazole Derivative C | 31.25 | Staphylococcus aureus |
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example, benzoxazole derivatives have shown selective cytotoxicity against various cancer cells, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
Case Studies
- Antimicrobial Efficacy : A study on benzoxazole derivatives demonstrated that certain compounds exhibited selective antibacterial activity against Bacillus subtilis while showing reduced efficacy against E. coli. The structure–activity relationship indicated that electron-donating groups significantly enhanced activity .
- Cytotoxicity Profile : In another study, specific derivatives were tested against multiple cancer cell lines, revealing that compounds with methoxy substituents exhibited higher cytotoxicity compared to those without such modifications .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Cytotoxic effects on cancer cells may result from the induction of apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
